Diethylenetetramine
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Overview
Description
Preparation Methods
Diethylenetetramine is typically produced as a byproduct during the production of ethylenediamine from ethylene dichloride . The industrial production involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction mixture is then neutralized with a base, and the resulting free amines are separated by distillation .
Chemical Reactions Analysis
Diethylenetetramine undergoes various chemical reactions, including:
N-Alkylation: It reacts with epoxide groups to form crosslinks, making it a common curing agent for epoxy resins.
Acylation: It reacts with fatty acids to form fatty amides or imidazolines, depending on the reaction conditions.
Complex Formation: In coordination chemistry, it acts as a tridentate ligand forming complexes with metals such as cobalt.
Common reagents used in these reactions include epoxides, fatty acids, and metal salts. The major products formed are crosslinked polymers, fatty amides, imidazolines, and metal complexes .
Scientific Research Applications
Diethylenetetramine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethylenetetramine involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the curing of epoxy resins where it forms crosslinks with epoxide groups, and in coordination chemistry where it acts as a ligand . The molecular targets and pathways involved include metal ions and epoxide groups .
Comparison with Similar Compounds
Diethylenetetramine is similar to other polyamines such as ethylenediamine and triethylenetetramine. it has unique properties that make it suitable for specific applications:
Ethylenediamine: Has similar chemical properties but is less effective as a curing agent for epoxy resins.
Triethylenetetramine: Also used as a curing agent and chelating agent but has a different molecular structure and reactivity.
Similar compounds include dimethylamine, trimethylamine, diethylamine, and triethylamine .
Properties
CAS No. |
1336-49-8 |
---|---|
Molecular Formula |
C4H16N4 |
Molecular Weight |
120.20 g/mol |
IUPAC Name |
ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2 |
InChI Key |
DPRMFUAMSRXGDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N |
Origin of Product |
United States |
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